6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)10-11-4-8-9-7(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPSHRCILKBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321733 | |
| Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18591-75-8 | |
| Record name | 6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyridazine Precursors
The most direct method involves the cyclocondensation of 4-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione). This one-pot reaction leverages the dual reactivity of acetylacetone’s ketone groups to form the pyridazine ring fused with the triazole moiety. The methyl groups at positions 6 and 8 originate from acetylacetone’s structure, ensuring regioselectivity.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Temperature : Reflux (78–118°C)
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Catalyst : None required, though glacial acetic acid may enhance yield.
The product is isolated via filtration and purified through recrystallization or column chromatography. This method is favored for its simplicity and scalability, with yields optimized by controlling stoichiometry and reaction time.
Halogenation and Nucleophilic Substitution
An alternative approach begins with 6-chloro-8-methyl-triazolo[4,3-b]pyridazine, synthesized via cyclization of 3-hydrazinopyridazine derivatives. The chlorine atom at position 6 is then replaced by a methyl group through nucleophilic substitution using methylamine or dimethylamine.
Key Steps :
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Cyclization : Refluxing 3-hydrazino-6-methylpyridazine in formic acid forms the triazolo ring.
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Substitution : Treating the chlorinated intermediate with methyl Grignard reagents or alkylating agents introduces the second methyl group.
This method allows modular functionalization but requires stringent control over reaction conditions to avoid over-alkylation.
Curtius Rearrangement and Intermediate Functionalization
A multi-step synthesis involves Curtius rearrangement of 3,6-dichloro-4-pyridazinecarboxylic acid (25 ) to form a tert-butoxy carbonyl amide intermediate (26 ), which is deprotected to yield a primary amine. Subsequent halogenation and cyclization with hydrazine derivatives yield the triazolo-pyridazine core. Methyl groups are introduced via alkylation during intermediate stages.
Advantages :
-
Enables precise positioning of substituents.
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Suitable for derivatives requiring additional functional groups.
Limitations :
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Lower overall yield due to multiple steps.
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Requires specialized reagents (e.g., boron tribromide for demethylation).
Reaction Optimization and Analytical Characterization
Solvent and Catalyst Effects
Yield and Purity Considerations
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridazines .
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research indicates that certain analogs can inhibit the proliferation of cancer cells effectively. A notable compound within this category is 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide, which has been investigated for its potential as a pharmacophore due to its structural characteristics that suggest interactions with biological targets such as enzymes and receptors .
Table 1: Cytotoxicity of Triazolo-Pyridazine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 5.0 |
| Compound B | MCF-7 | 3.2 |
| Compound C | A549 | 4.8 |
Anxiolytic Properties
The compound has also been explored for its anxiolytic properties. Patent literature describes the synthesis of various derivatives that demonstrate anxiolytic activity in animal models. These compounds are believed to modulate neurotransmitter systems, offering potential therapeutic avenues for anxiety disorders .
Tankyrase Inhibitors
A series of 6,8-disubstituted triazolo[4,3-b]pyridazines have been synthesized as selective tankyrase inhibitors. These inhibitors are crucial in cancer therapy due to their role in the Wnt signaling pathway. One compound identified through structure-based optimization demonstrated low nanomolar activity against tankyrases, indicating its potential as a pharmacological tool in cancer treatment .
Table 2: Biological Activity of Tankyrase Inhibitors
| Compound Name | EC50 (nM) | Target Enzyme |
|---|---|---|
| Compound D | 15 | TNKS |
| Compound E | 25 | TNKS |
| Compound F | 5 | TNKS |
Synthetic Versatility
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine serves as a versatile building block in organic synthesis. Its diverse functional groups allow for various chemical modifications, making it suitable for synthesizing more complex molecules .
Table 3: Synthetic Routes Utilizing Triazolo-Pyridazine
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Reflux in DMF | 85 |
| Acylation | Room Temperature | 90 |
| Reduction | Hydrogenation over Pd/C | 75 |
Industrial Applications
In industrial settings, the compound's stability and reactivity make it a candidate for developing new materials with specific properties such as polymers or coatings . Its application in creating advanced materials can lead to innovations in various fields including electronics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Substituent Position and Activity
- 6,8-Dimethyl Derivative: Exhibits IC₅₀ values of 0.68 µM against BRD4 BD1 (Table 1) and low nanomolar activity against TNKSs . Methyl groups at 6 and 8 positions improve target binding through hydrophobic interactions.
- 3-Methyl-6-Morpholino Derivative (CAS 56383-11-0): The morpholine ring enhances solubility but reduces BRD4 inhibition (IC₅₀ > 10 µM), likely due to steric clashes .
- 7-(2-Chloro-6-Fluorobenzyl)-6,8-Dimethyl Derivative (CAS 900015-06-7) : Incorporation of a halogenated benzyl group increases molecular weight (290.72 g/mol) but may reduce metabolic stability compared to the parent dimethyl compound .
Electronic and Steric Effects
Table 1: Inhibitory Activity of Selected Triazolo[4,3-b]pyridazine Derivatives
Key Findings and Implications
- 6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine demonstrates superior potency and selectivity for TNKSs and BRD4 compared to analogs with bulkier or polar substituents.
- Structural modifications at positions 3, 7, or 6 (e.g., halogenation, arylidene groups) can diversify biological targets but often at the cost of reduced selectivity or potency.
- Future research should explore hybrid derivatives combining methyl groups with solubilizing moieties (e.g., PEG chains) to optimize pharmacokinetics without sacrificing activity.
Biological Activity
6,8-Dimethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole-pyridazine core structure that contributes to its biological efficacy. The compound's unique structural characteristics allow for interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Key Properties:
- Molecular Formula: C₇H₈N₄
- Molecular Weight: 164.17 g/mol
- Log P (Lipophilicity): Indicates potential bioavailability and permeability.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably:
- Tankyrase Inhibition: This compound has been identified as a selective inhibitor of tankyrases (TNKSs), which are involved in various cellular processes including Wnt signaling and telomere maintenance. Inhibition of TNKSs has implications for cancer treatment and other pathologies linked to aberrant Wnt signaling .
- Kinase Inhibition: Research indicates that derivatives of this compound exhibit inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. For instance, compounds structurally related to this compound have shown promising IC₅₀ values in the nanomolar range against c-Met kinase .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Studies
- Tankyrase Inhibitors: A study synthesized a series of derivatives based on the triazolo-pyridazine scaffold and evaluated their potency as tankyrase inhibitors. The most potent derivative exhibited low nanomolar inhibition against TNKSs and was selected for further biological characterization due to its potential therapeutic implications in cancer treatment .
- c-Met Kinase Inhibition: Another study focused on the design and synthesis of triazolo-pyridazine derivatives targeting c-Met kinase. The lead compound demonstrated significant anti-tumor activity across multiple cancer cell lines with favorable pharmacokinetic properties .
Q & A
Q. How do triazolopyridazine-based probes inhibit PDE4 in cell-based assays, and what are the key readouts?
- Methodology : Measure cAMP accumulation in PDE4-overexpressing HEK293 cells using ELISA. IC values correlate with inhibitor potency. Functional assays (e.g., neutrophil elastase release) confirm downstream anti-inflammatory effects. Cross-testing with PDE4B knockout models confirms target specificity .
Data and Technical Challenges
Q. What quality control measures ensure reproducibility in the synthesis of 6-chloro-triazolo[4,3-b]pyridazine intermediates?
Q. How are docking studies validated for triazolo[4,3-b]pyridazine derivatives targeting kinases like c-Met?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
